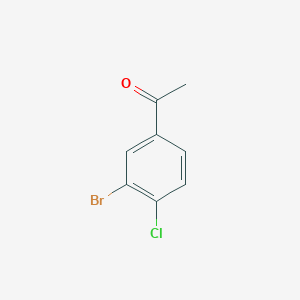

1-(3-Bromo-4-chlorophenyl)ethanone

Descripción

Significance of Aryl Haloketones as Versatile Synthetic Intermediates

Aryl haloketones, and more specifically α-haloketones, are highly valued in organic synthesis due to the presence of two electrophilic centers: the carbonyl carbon and the carbon atom bearing the halogen. orgsyn.org This dual reactivity allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of various heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. orgsyn.orgresearchgate.net The reactivity of the α-carbon is significantly enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the carbon more susceptible to nucleophilic attack. researchgate.net

Their utility is demonstrated in their application as precursors to a multitude of heterocyclic structures, including but not limited to thiazoles, pyrroles, and benzofurans. researchgate.netnih.gov The ability to participate in reactions such as nucleophilic substitutions, condensations, and rearrangements solidifies their status as indispensable tools for synthetic chemists.

Overview of Brominated and Chlorinated Acetophenones in Advanced Organic Synthesis

Within the broader class of aryl haloketones, brominated and chlorinated acetophenones are of particular importance in advanced organic synthesis. These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. google.comnih.gov For instance, α-bromoacetophenones are key precursors in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and other medicinally relevant compounds. nih.gov

The selective introduction of bromine or chlorine onto the acetophenone (B1666503) scaffold is a well-studied area, with various methods developed to control the position of halogenation, either on the aromatic ring or at the α-position to the carbonyl group. researchgate.netgoogle.com For example, the α-bromination of acetophenone derivatives is a fundamental transformation in organic chemistry, with reagents like pyridine (B92270) hydrobromide perbromide being employed for this purpose. researchgate.net The resulting α-haloacetophenones are then utilized in a variety of coupling reactions and cyclizations to build molecular complexity. Halogenated acetophenones have also been identified as having potential applications in agriculture as nematicidal agents. nih.gov

Research Trajectories for 1-(3-Bromo-4-chlorophenyl)ethanone within the Field

The specific compound this compound has garnered attention in several areas of chemical research, primarily as a key intermediate for the synthesis of more complex molecules with potential biological activities. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the phenyl ring, provides multiple sites for further functionalization, making it a valuable building block for combinatorial chemistry and drug discovery programs.

Research has demonstrated its utility in the synthesis of a variety of heterocyclic compounds. For example, it serves as a precursor for the synthesis of novel thiazole (B1198619) derivatives, which are known to exhibit a wide range of pharmacological activities. It is also utilized in the preparation of substituted pyrazoles and other nitrogen-containing heterocycles. The presence of the halogen atoms allows for participation in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex molecular frameworks. These research efforts highlight the role of this compound as a versatile starting material for the development of new chemical entities with potential therapeutic applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 54826-14-1 researchgate.net |

| Molecular Formula | C₈H₆BrClO researchgate.net |

| Molecular Weight | 233.5 g/mol researchgate.net |

| IUPAC Name | This compound orgsyn.org |

| Synonyms | 3'-Bromo-4'-chloroacetophenone orgsyn.org |

| Appearance | Solid (presumed) nih.gov |

| Solubility in Water | Low nih.gov |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNOSWNYESTEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537753 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54826-14-1 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 1 3 Bromo 4 Chlorophenyl Ethanone

Classical Synthesis Routes for Substituted Ethanones

Traditional methods for the synthesis of substituted ethanones like 1-(3-bromo-4-chlorophenyl)ethanone often rely on foundational reactions in organic chemistry, primarily Friedel-Crafts acylation and regioselective halogenation.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.com In the context of synthesizing this compound, a plausible approach involves the acylation of 1-bromo-2-chlorobenzene (B145985). This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comtcd.ie

The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. tcd.ie This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-2-chlorobenzene. The primary challenge in this approach is controlling the regioselectivity. The bromine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director. The interplay of their directing effects and the steric hindrance they impose will influence the position of acylation. The major product is typically the one where the acyl group is introduced at the para position relative to the bromine atom, due to steric hindrance at the ortho positions.

A general representation of the Friedel-Crafts acylation is as follows:

1-bromo-2-chlorobenzene + CH₃COCl --(AlCl₃)--> this compound + HCl

It is important to note that Friedel-Crafts reactions can be sensitive to the nature of the substituents on the aromatic ring. Deactivated rings, for instance, may require harsher reaction conditions.

Regioselective Bromination and Chlorination Protocols

An alternative classical strategy involves the sequential halogenation of a pre-existing acetophenone (B1666503) derivative. This can be approached in two ways: bromination of 4-chloroacetophenone or chlorination of 3-bromoacetophenone.

Bromination of 4-chloroacetophenone:

Starting with 4-chloroacetophenone, the goal is to introduce a bromine atom at the 3-position. The existing chloro and acetyl groups are both meta-directing. Therefore, direct bromination would be expected to yield the desired 3-bromo-4-chloroacetophenone. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst.

Chlorination of 3-bromoacetophenone:

Conversely, one could start with 3-bromoacetophenone and introduce a chlorine atom. The bromo group is an ortho-, para-director, while the acetyl group is a meta-director. The directing effects here are conflicting, which can lead to a mixture of products. However, the para-position to the bromine is also the meta-position to the acetyl group, which could favor the formation of this compound.

A patent describes a method for the aryl ring bromination of acetophenone derivatives using bromate (B103136) or diiodo pentoxide as an oxidant and bromide or bisulfite as a reducing agent, which offers good regioselectivity. google.com For instance, p-chloroacetophenone was brominated using this method. google.com

Advanced Synthetic Methodologies

Modern synthetic chemistry offers a range of more selective and efficient reagents and techniques for halogenation reactions.

Halogenation via N-Bromosuccinimide (NBS) and Molecular Bromine Systems

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for various bromination reactions, including electrophilic aromatic substitution. wikipedia.org It is often preferred over molecular bromine due to its solid nature and the milder reaction conditions it typically allows. shodhsagar.com For the bromination of electron-rich aromatic compounds, NBS can be highly effective, and the use of solvents like DMF can promote para-selectivity. wikipedia.org

In the synthesis of this compound from 4-chloroacetophenone, NBS can be employed as the brominating agent. The reaction can be catalyzed by various acids. nih.govorganic-chemistry.org For example, the use of p-toluenesulfonic acid (p-TsOH) as a catalyst with NBS in methanol (B129727) has been shown to be effective for the α-bromination of acetophenones, and under certain conditions, can also effect nuclear bromination. researchgate.net The use of a catalyst is often crucial, as the reaction may not proceed in its absence. shodhsagar.com

The choice of solvent and catalyst can significantly influence the outcome, determining whether α-bromination of the acetyl group or nuclear bromination of the aromatic ring occurs. nih.gov For instance, α-bromination is favored in methanol with an acidic catalyst, while nuclear bromination is predominant in acetonitrile (B52724) with a neutral catalyst for highly activated substrates. nih.gov

Peroxide-Hydrobromic Acid (H₂O₂-HBr) Mediated Bromination Techniques

A "green" and efficient method for bromination involves the in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂). sciencemadness.orgrsc.orgresearchgate.netrsc.org This system can be used for both free-radical and electrophilic brominations. For the synthesis of this compound, this method could be applied to the bromination of 4-chloroacetophenone.

The H₂O₂-HBr system is attractive due to its use of inexpensive and environmentally benign reagents, with water being the primary byproduct. sciencemadness.orgrsc.org The reaction conditions can be tuned to control selectivity. For example, dilution of the aqueous H₂O₂ and HBr solutions can increase the selectivity of ring bromination over α-bromination for activated aryl ketones. rsc.org This method has been successfully used for the bromination of various ketones at room temperature without the need for a catalyst or organic solvent. researchgate.netrsc.org This system can also be used in a tandem oxidation-bromination process to convert secondary alcohols to α-bromoketones. nih.gov

Hypervalent Iodine-Mediated Halogenation Methods

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their mild reaction conditions, high selectivity, and low toxicity. rsc.orgwikipedia.org These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can mediate a variety of transformations, including halogenations. nih.gov

While direct application to the synthesis of this compound is not extensively documented, the principles of hypervalent iodine chemistry suggest its potential. For instance, hypervalent iodine reagents have been used to promote the α-fluorination of acetophenone derivatives. nih.govorganic-chemistry.org They have also been utilized in the chemoselective bromination of terminal alkynes. nih.gov The development of hypervalent iodine-mediated methods for the regioselective bromination of substituted acetophenones is an active area of research. These methods could offer advantages in terms of functional group tolerance and reaction conditions over classical approaches.

Catalytic Approaches (e.g., CoFe₂O₄-SiO₂-SO₃H catalyzed methods)

The synthesis of aryl ketones such as this compound is often achieved through Friedel-Crafts acylation. This classic reaction typically requires a strong Lewis acid catalyst. Modern synthetic chemistry has focused on developing heterogeneous, reusable catalysts to improve the environmental and economic viability of such processes.

One such advanced catalytic system is the sulfonated silica-coated cobalt ferrite (B1171679) magnetic nanoparticle (CoFe₂O₄-SiO₂-SO₃H). This catalyst features a core-shell structure where a magnetic cobalt ferrite core (CoFe₂O₄) is coated with a silica (B1680970) (SiO₂) layer, which is then functionalized with sulfonic acid (-SO₃H) groups. This design creates a magnetically separable solid superacid.

While direct documentation of this specific catalyst for the synthesis of this compound is not prevalent, its application in other acid-catalyzed reactions highlights its potential. For instance, CoFe₂O₄@SiO₂-SO₃H has been successfully employed as an efficient and reusable catalyst for the solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones and octahydroquinazoline derivatives via the Biginelli reaction. mdpi.com The key advantages of this catalyst include:

High Catalytic Activity: The strong Brønsted acid sites provided by the sulfonic acid groups ensure efficient catalysis. researchgate.net

Easy Separation: The magnetic core allows for simple recovery of the catalyst from the reaction mixture using an external magnet. rsc.org

Reusability: The robust nature of the catalyst allows it to be recycled for multiple reaction runs without a significant loss of activity, making the process more economical and sustainable. mdpi.com

Green Chemistry Alignment: These catalysts can often be used under solvent-free conditions, reducing waste and environmental impact. mdpi.comrsc.org

Given that Friedel-Crafts acylation is an acid-catalyzed reaction, the CoFe₂O₄-SiO₂-SO₃H nanoparticle is a promising candidate for the acylation of 1-bromo-2-chlorobenzene with an acetylating agent to produce this compound. Its properties would offer a greener alternative to traditional homogeneous catalysts like AlCl₃.

Green Chemistry Principles in the Synthesis of Bromo-chloroacetophenones

Green chemistry principles are increasingly integrated into the synthesis of halogenated acetophenones and their derivatives. The focus lies on reducing waste, minimizing energy consumption, and utilizing safer, renewable materials. Key advancements in this area include the use of microwave-assisted synthesis and biocatalysis.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. globalresearchonline.net The direct and uniform heating of the reaction mixture by microwave irradiation can dramatically reduce reaction times from hours to minutes. frontiersin.orgasianpubs.org

This enhancement has been demonstrated in reactions involving acetophenone derivatives, such as the Claisen-Schmidt condensation to form chalcones. For example, the synthesis of ferrocenyl chalcones via microwave irradiation was completed in 1-5 minutes with yields of 78-92%, whereas the same reaction under conventional heating required 10-40 hours and yielded only 71-87%. frontiersin.org Similarly, other studies on chalcone (B49325) synthesis report a reduction in reaction time from 12 hours to just 4-6 minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 10–40 hours | 71–87% | frontiersin.org |

| Microwave Irradiation | 1–5 minutes | 78–92% | frontiersin.org |

| Conventional Heating | 12 hours | Not specified | |

| Microwave Irradiation | 4–6 minutes | 60–95% | |

| Conventional Heating | Not specified | Low | asianpubs.org |

| Microwave Irradiation | Seconds | Enhanced | asianpubs.org |

These findings underscore the efficiency of microwave-assisted methods, which align with green chemistry principles by significantly reducing energy consumption and often allowing for solvent-free reactions, thereby minimizing waste. asianpubs.orgmdpi.com

Biocatalytic Synthesis Routes utilizing Microorganisms and Enzymes

Biocatalysis offers a highly selective and environmentally benign approach for chemical synthesis. For bromo-chloroacetophenones, a key biocatalytic route involves the asymmetric reduction of the prochiral ketone to form valuable, optically active 2-halo-1-arylethanols. This transformation is achieved with high chemo-, regio-, and stereoselectivity using enzymes, particularly alcohol dehydrogenases (ADHs).

A notable enzyme in this field is the secondary alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (TeSADH). While the wild-type enzyme has a limited substrate scope, protein engineering has produced mutants capable of reducing a wide range of substituted acetophenones. nih.gov

Mutations aimed at expanding the enzyme's substrate-binding pocket and altering the flexibility of the active site loop have been particularly successful. nih.gov For instance, mutants such as P84S/I86A and ΔP84/A85G have been developed to reduce various 2-haloacetophenones. Critically, these mutants often exhibit enantiocomplementary behavior, meaning one mutant can produce the (R)-enantiomer of the alcohol while another produces the (S)-enantiomer from the same ketone substrate, providing access to both chiral products with high purity. nih.gov

The stereochemical outcome of the biocatalytic reduction is highly dependent on the substitution pattern of the acetophenone substrate. The identity and position of the halogen atoms on the aromatic ring play a crucial role in how the substrate docks into the enzyme's active site, thereby controlling the stereopreference of the hydride attack. nih.gov

Studies on TeSADH mutants have shown that for para-substituted 2-haloacetophenones, the P84S/I86A and ΔP84/A85G mutants can produce opposite enantiomers. For example, in the reduction of 2-chloro-4'-bromoacetophenone, the P84S/I86A mutant yielded the (R)-alcohol, while the ΔP84/A85G mutant produced the (S)-alcohol, both with excellent enantioselectivity (>99% ee). nih.govresearchgate.net However, changing the substituent, such as to a para-fluoro group, can alter this preference, highlighting the subtle interplay between the substrate structure and the engineered active site. nih.gov

Table 2: Enantiocomplementary Reduction of 2-chloro-4'-bromoacetophenone by TeSADH Mutants

| Substrate | TeSADH Mutant | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 2-chloro-4'-bromoacetophenone | P84S/I86A | (R)-alcohol | >99 | >99 | nih.gov |

| ΔP84/A85G | (S)-alcohol | >99 | >99 | nih.gov |

Comparative Analysis of Synthetic Efficiencies and Selectivities

When comparing these synthetic methodologies, clear distinctions in efficiency and selectivity emerge.

Catalytic vs. Biocatalytic: The CoFe₂O₄-SiO₂-SO₃H catalyst is designed for the synthesis of the achiral ketone, this compound, from simpler precursors. Its main advantages are reusability and operational simplicity under potentially solvent-free conditions. In contrast, biocatalysis using TeSADH mutants is not for creating the ketone itself but for its highly selective transformation into a high-value, single-enantiomer chiral alcohol. The selectivity of biocatalysis is unparalleled, offering enantiomeric excess often exceeding 99%, a feat difficult to achieve with traditional chemical catalysts.

Microwave vs. Conventional Synthesis: For reactions like chalcone formation from acetophenone derivatives, microwave-assisted synthesis is demonstrably more efficient than conventional heating. It drastically cuts reaction times from hours to minutes and frequently improves product yields. frontiersin.orgasianpubs.orgmdpi.com This makes MAOS a superior choice for rapid, high-throughput synthesis and aligns with green chemistry's emphasis on energy efficiency.

Comparison of Biocatalysts: Within biocatalysis, the choice of enzyme mutant is critical for achieving the desired stereoselectivity. The development of enantiocomplementary mutants like P84S/I86A and ΔP84/A85G for TeSADH provides a powerful synthetic platform. It allows chemists to selectively produce either the (R)- or (S)-alcohol from the same starting ketone simply by choosing the appropriate enzyme variant. nih.gov The efficiency (conversion rate) and selectivity (enantiomeric excess) are consistently high for specific substrate-mutant pairs, showcasing the precision of engineered biocatalysts.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

The structure of 1-(3-Bromo-4-chlorophenyl)ethanone is that of a classic chemical building block, a relatively simple molecule that can be elaborated into more complex structures. The presence of two different halogen atoms (bromine and chlorine) allows for selective or sequential functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govmdpi.com This reaction enables the formation of new carbon-carbon bonds by coupling the aryl halide portion with various boronic acids, effectively replacing the bromine atom with a new aryl or alkyl group. nih.govorganic-chemistry.orgnih.gov This regioselective functionalization is a cornerstone of modern organic synthesis, allowing chemists to construct complex bi-aryl systems that are common in medicinal chemistry and materials science. nih.gov Furthermore, the ketone group can be extended or converted into other functionalities, such as in the synthesis of 1-(3-Bromo-4-chlorophenyl)-2-(oxan-4-yl)ethanone nih.gov or 1-[3-Bromo-4-(thiolan-3-yl)phenyl]ethanone, demonstrating its role in building elaborate molecular frameworks. nih.gov

Intermediacy in Pharmaceutical Synthesis

This compound is a frequently cited intermediate in the synthesis of pharmaceutically relevant molecules. researchgate.net Its structural motifs are present in numerous biologically active agents.

Precursor for Antifungal Agents (e.g., Fluconazole)

While many potent 1,2,4-triazole-based antifungal drugs like fluconazole (B54011) and itraconazole (B105839) are known, this compound serves as a key precursor for analogous "conazole" antifungal agents. researchgate.netnih.gov The synthesis of these agents often involves the transformation of the ketone into a tertiary alcohol bearing a triazole ring. A typical synthetic route involves alpha-bromination of the starting ketone, followed by substitution with a protected triazole or imidazole (B134444) moiety, and subsequent elaboration to form the final active pharmaceutical ingredient. amazonaws.com The 3-bromo-4-chlorophenyl scaffold is crucial for the molecule's interaction with the target enzyme, typically lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for ergosterol (B1671047) biosynthesis in fungi. acs.orgnih.gov

Scaffolds for Biologically Active Molecules

The term "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of diverse compounds for biological screening. This compound and its derivatives are considered versatile scaffolds. researchgate.net The phenyl ring acts as a rigid framework, and the attached functional groups (ketone, bromine, chlorine) serve as handles for synthetic modification. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity. For instance, Mannich bases, known for a wide range of biological activities including antimicrobial properties, can be synthesized from this ketone, highlighting its role as a foundational scaffold. researchgate.net

Synthesis of Optically Active Alcohols as Chiral Precursors

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. The ketone group of this compound can be asymmetrically reduced to produce an optically active (chiral) alcohol, such as (S)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol. This enantiomerically pure alcohol is a valuable chiral precursor for more complex drug molecules where a specific stereochemistry is required for efficacy. The synthesis of such chiral alcohols is a key step in building stereochemically defined active pharmaceutical ingredients.

Role in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is an intermediate in the agrochemical industry. researchgate.net The structural features that make it useful for developing human medicines are also applicable to the creation of new pesticides and herbicides. Many agrochemicals, such as fungicides and insecticides, contain halogenated aromatic rings and heterocyclic moieties derived from ketone precursors. nih.govacs.org The compound's framework can be found in molecules designed to interact with specific biological targets in pests or weeds.

Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry. This compound is a key starting material for a variety of heterocyclic systems.

A common strategy involves first reacting the ketone at the alpha-carbon (the carbon adjacent to the carbonyl group). For example, alpha-bromination yields 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone. This highly reactive intermediate can then be reacted with various nucleophiles to form rings:

Thiazoles: Reaction with a thiourea (B124793) or thioamide derivative leads to the formation of a thiazole (B1198619) ring, a structure found in many antifungal and anti-inflammatory drugs. nih.gov

Triazoles: A common method to form a 1,2,3-triazole ring is through a "click chemistry" reaction. This involves converting the alpha-bromo ketone into an alpha-azido ketone (e.g., 2-azido-1-(3-bromo-4-chlorophenyl)ethanone), which then undergoes a [3+2] cycloaddition with an alkyne. nih.govnih.gov This method is highly efficient for creating the triazole rings central to conazole antifungal agents. researchgate.netnih.gov

Isoxazoles: The core structure can be incorporated into isoxazole-containing molecules, such as 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone, which are themselves intermediates for further synthesis. sigmaaldrich.com

This versatility in forming different heterocyclic systems underscores the importance of this compound as a precursor in synthetic organic chemistry. researchgate.net

Five-Membered Heterocycles (e.g., Pyrazoles, Thiazoles)

Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com While this compound is not a 1,3-dicarbonyl itself, it is a common precursor to such structures. For instance, it can undergo Claisen condensation with an appropriate ester to form a 1,3-diketone. This intermediate, bearing the 3-bromo-4-chlorophenyl moiety, can then react with hydrazine hydrate (B1144303) or substituted hydrazines to yield a series of highly substituted pyrazoles. mdpi.comorganic-chemistry.org Another pathway involves the initial conversion of the acetophenone (B1666503) to a chalcone (B49325) (an α,β-unsaturated ketone), which then reacts with hydrazine to form a pyrazoline that can be subsequently oxidized to the corresponding pyrazole. mdpi.com

Thiazoles: The Hantzsch thiazole synthesis is a classical and effective method for forming the thiazole ring, typically requiring an α-haloketone and a thioamide. tandfonline.com To utilize this compound in this synthesis, the acetyl group's α-carbon must first be halogenated (e.g., brominated or chlorinated) to create the necessary α-haloketone intermediate. This reactive species can then be condensed with a thioamide, such as thiourea or a substituted variant, to construct the 2-aminothiazole (B372263) ring system. tandfonline.comnih.gov The resulting thiazole derivatives incorporate the 3-bromo-4-chlorophenyl group at position 4 of the thiazole ring.

Table 1: Synthesis of Five-Membered Heterocycles

| Heterocycle | General Method | Role of this compound | Key Intermediates |

|---|---|---|---|

| Pyrazole | Cyclocondensation | Precursor | 1,3-Diketone, Chalcone |

| Thiazole | Hantzsch Synthesis | Precursor | α-Halo-1-(3-bromo-4-chlorophenyl)ethanone |

Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives from this compound can be achieved through several established routes. One of the most relevant is the Van Leusen pyrrole synthesis, which involves the reaction of an α,β-unsaturated ketone (a chalcone) with tosylmethyl isocyanide (TosMIC). nih.gov Therefore, this compound would first be converted to its corresponding chalcone via condensation with an aldehyde. This chalcone then undergoes a [3+2] cycloaddition with TosMIC in the presence of a base to form the pyrrole ring. nih.gov

Another approach is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. This key intermediate can be synthesized from this compound through multi-step sequences, which could involve reactions like α-alkylation followed by oxidation or other carbonyl elaborations. The resulting 1,4-dicarbonyl, containing the 3-bromo-4-chlorophenyl substituent, is then cyclized with ammonia (B1221849) or a primary amine to furnish the desired pyrrole. organic-chemistry.org

Quinolines

Quinolines are bicyclic aromatic heterocycles that can be synthesized using several methods where this compound can serve as a key building block. In the Friedländer synthesis, an o-aminoaryl ketone is condensed with a compound containing a reactive α-methylene group adjacent to a carbonyl, such as a β-ketoester or a 1,3-diketone. researchgate.net In this context, this compound can act as the methylene-carbonyl component. It can react with an o-amino benzaldehyde (B42025) or an o-aminoaryl ketone in the presence of a base or acid catalyst to construct the quinoline (B57606) skeleton. This would result in a quinoline substituted with the 3-bromo-4-chlorophenyl group.

Alternatively, the Combes quinoline synthesis involves the reaction of an aniline (B41778) with a 1,3-diketone under acidic conditions. As mentioned previously, this compound can be converted into a 1,3-diketone intermediate, which can then be reacted with various anilines to produce a diverse array of substituted quinolines. nih.gov

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent intermediates in the biosynthesis of flavonoids and are valued for their broad spectrum of biological activities and applications in material science. acs.orgnih.gov They are characterized by an α,β-unsaturated ketone core that bridges two aromatic rings. This compound is an ideal precursor for one of the aryl rings in chalcone synthesis.

Claisen-Schmidt Condensation Methods

The most common and direct method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. wikipedia.org This reaction involves a base-catalyzed aldol (B89426) condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

The reaction is typically carried out in a polar solvent like ethanol, with a base such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The base abstracts a proton from the α-carbon of the acetophenone, generating an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. researchgate.netnih.gov This method is highly efficient and allows for the synthesis of a wide library of chalcone derivatives by varying the substituted benzaldehyde used in the reaction.

Table 2: Example of Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product Structure |

|---|

Potential Applications in Material Science

The derivatives synthesized from this compound, particularly chalcones, hold potential for applications in material science. The extended π-conjugated system of chalcones, which includes two aromatic rings and an enone linker, is responsible for their interesting optical and electronic properties. acs.org

Chalcone derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing. The presence of electron-donating and electron-accepting groups on the terminal aryl rings can enhance these properties. Furthermore, the introduction of heavy atoms like bromine can influence properties such as phosphorescence, making them candidates for use in organic light-emitting diodes (OLEDs). The ability to tune the electronic structure by varying the substituents on the chalcone framework allows for the targeted design of materials with specific photophysical characteristics, such as fluorescence or charge-transport capabilities. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants)

The ¹H NMR spectrum of 1-(3-Bromo-4-chlorophenyl)ethanone reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each proton.

The aromatic region of the spectrum is characterized by a set of signals that correspond to the three protons on the phenyl ring. The proton at the C-2 position typically appears as a doublet, while the protons at the C-5 and C-6 positions also exhibit characteristic splitting patterns due to coupling with their neighbors. The methyl group protons of the ethanone (B97240) moiety appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group.

Detailed analysis of the coupling constants (J values) provides further confirmation of the substitution pattern on the aromatic ring. libretexts.orglibretexts.org The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them and the dihedral angle, thus providing valuable information about their relative positions. libretexts.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.6 | Singlet | - |

| Ar-H | 7.5-8.2 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

¹³C NMR Spectral Analysis (Carbonyl and Aromatic Carbon Resonances)

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each carbon signal typically appears as a singlet. docbrown.info

The carbonyl carbon of the ketone group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. libretexts.orgchemguide.co.uk The aromatic carbons exhibit signals in the region of 120-140 ppm. The carbon atoms directly bonded to the bromine and chlorine atoms (C-3 and C-4) are shifted downfield due to the deshielding effect of the electronegative halogens. docbrown.info The remaining aromatic carbons and the methyl carbon also show distinct resonances, allowing for a complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| C-Ar (quaternary) | 130-140 |

| C-Ar (CH) | 125-135 |

| CH₃ | ~26 |

Note: These are approximate values and can be influenced by the solvent and experimental conditions.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used in mass spectrometry. EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. nih.gov ESI is a softer ionization method that typically results in the formation of a protonated molecule [M+H]⁺ or other adducts, which is particularly useful for determining the molecular weight. rsc.orgresearchgate.net

Fragmentation Pathways and Molecular Ion Determination

Under EI conditions, this compound undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed, and its isotopic pattern, due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), is a key diagnostic feature. docbrown.info

Common fragmentation pathways include the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of the acylium ion [CH₃CO]⁺ and the [M-CH₃CO]⁺ fragment. Another significant fragmentation is the loss of a methyl radical (•CH₃) to form the [M-CH₃]⁺ ion. The presence of these and other fragment ions in the mass spectrum helps to confirm the structure of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of the compound by comparing the measured mass with the calculated mass for potential formulas. rsc.org For this compound (C₈H₆BrClO), HRMS can definitively confirm its elemental composition, distinguishing it from other compounds with the same nominal mass. uni.lu

Predicted Collision Cross Section (CCS) Analysis in Advanced Mass Spectrometry

Collision Cross Section (CCS) is a key parameter in ion mobility-mass spectrometry (IM-MS), representing the effective area of an ion in the gas phase. It provides valuable information about the three-dimensional shape and size of an ion. While experimental CCS data for this compound is not widely published, computational predictions offer a reliable estimate. These predictions are calculated for various adducts that the molecule may form in the mass spectrometer. uni.lu

Predicted CCS values, calculated using the CCSbase algorithm, provide insight into the ion's conformation. uni.lu The data for several common adducts of this compound are summarized below. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 232.93634 | 135.7 |

| [M+Na]⁺ | 254.91828 | 149.5 |

| [M-H]⁻ | 230.92178 | 142.6 |

| [M+NH₄]⁺ | 249.96288 | 158.6 |

| [M+K]⁺ | 270.89222 | 137.1 |

| [M]⁺ | 231.92851 | 156.5 |

| [M]⁻ | 231.92961 | 156.5 |

| Data sourced from PubChemLite. uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques that probe molecular vibrations and electronic transitions are essential for functional group identification and the study of conjugated systems.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The carbonyl (C=O) group, a key feature of this compound, produces one of the most characteristic and easily identifiable absorption bands in an IR spectrum. spectroscopyonline.com

The stretching vibration of the carbonyl bond is particularly informative due to its high intensity, a result of the large change in dipole moment during the vibration. spectroscopyonline.com For aromatic ketones like acetophenone (B1666503), the C=O stretch typically appears in the range of 1700-1680 cm⁻¹. spectroscopyonline.com The position of this band is influenced by conjugation; for instance, the carbonyl stretch in acetophenone is observed at a lower wavenumber (1686 cm⁻¹) compared to an aliphatic ketone like acetone (B3395972) (around 1715 cm⁻¹) because conjugation with the phenyl ring delocalizes electron density, slightly weakening the C=O bond. spectroscopyonline.comlibretexts.org In this compound, one would expect the characteristic C=O stretching band to be in a similar region, further influenced by the electronic effects of the bromo and chloro substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules containing conjugated π-systems. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. libretexts.org

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated system formed by the aromatic ring and the carbonyl group. libretexts.org Increased conjugation shifts the absorption maximum (λmax) to longer wavelengths. libretexts.org

n → π transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from an oxygen lone pair) to a π* antibonding orbital of the carbonyl group.

The presence of the halogen-substituted benzene (B151609) ring and the carbonyl group act as chromophores, the parts of the molecule responsible for absorbing light. The specific λmax values would be influenced by the solvent polarity and the electronic effects of the bromine and chlorine atoms. physchemres.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the surveyed literature, an analysis would yield fundamental structural parameters.

A crystallographic study would first determine the crystal system, which describes the symmetry of the crystal lattice. The space group would provide a more detailed description of the symmetry elements within the crystal. Finally, the unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) define the size and shape of the repeating unit that builds the entire crystal. For example, a related compound, 1-(4-bromophenyl)but-3-yn-1-one, was found to crystallize in the monoclinic system with the space group P2₁/n. nih.gov A similar detailed analysis would be expected for this compound.

The primary output of an X-ray crystal structure determination is the precise coordinates of each atom in the asymmetric unit. From these coordinates, crucial geometric information can be calculated:

Bond Lengths: The distances between the nuclei of bonded atoms.

Bond Angles: The angles formed between three connected atoms.

This data provides unequivocal proof of the molecular structure, showing the planarity of the phenyl ring and the orientation of the acetyl group relative to it. For instance, in 1-(4-bromophenyl)but-3-yn-1-one, the dihedral angle between the phenyl ring and the adjacent carbonyl fragment was determined to be 5.4(2)°, indicating a nearly planar structure. nih.gov Similar data for this compound would precisely define its solid-state conformation.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of weak non-covalent interactions, which are crucial in determining the supramolecular architecture. Based on its functional groups—a carbonyl group, a halogenated phenyl ring—the following interactions are anticipated:

Hydrogen Bonding: The oxygen atom of the ethanone carbonyl group can act as a hydrogen bond acceptor. This allows for the formation of weak C—H···O hydrogen bonds with hydrogen atoms from the methyl group or the aromatic ring of adjacent molecules. In related structures, such as S-benzyl-β-N-(1-(4-chlorophenyl)ethylidene) dithiocarbazate, hydrogen bonds like N-H···S and C-H···S are identified as primary forces in the crystal lattice, highlighting the importance of hydrogen bonding.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, acting as electrophilic regions (σ-holes) that can interact with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The electron-rich phenyl ring is capable of engaging in π-π stacking interactions with the rings of adjacent molecules. The geometry of this stacking can vary, from parallel-displaced to T-shaped arrangements, and is influenced by the electronic nature of the substituents. In the crystal structure of a similar compound, (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, extensive flat surfaces on the curvedness plot are characteristic of planar stacking. nih.gov However, in other complex molecules containing a chlorophenyl group, the specific conformation can prevent π-π stacking, as evidenced by a lack of flat surface patches on the Hirshfeld surface. mdpi.com

These varied interactions collectively contribute to the stability of the crystal lattice, influencing the compound's physical properties such as melting point and solubility.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of how molecules interact with their neighbors.

For this compound, a Hirshfeld analysis would allow for the deconvolution of its complex network of intermolecular contacts. Although a specific analysis for this compound is not available, data from the closely related bromochalcone, (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, offers a representative example of the expected findings. nih.gov

The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. The percentage contribution of each type of contact to the total Hirshfeld surface can be calculated, revealing the most significant interactions. For the analogous bromochalcone, the contributions are detailed in the table below.

| Interatomic Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| Cl···H | 23.6 |

| H···H | 19.2 |

| C···C | 14.8 |

| Br···H | 14.2 |

| C···H | 12.0 |

| O···H | 8.0 |

| Other | < 5.0 |

Table 1: Percentage contributions of the most significant interatomic contacts to the Hirshfeld surface for the analogous compound (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one. nih.gov

On the d_norm map of this related compound, distinct red spots indicate close intermolecular contacts, which are shorter than the van der Waals radii and represent the strongest interactions. nih.gov These spots correspond to Cl···H and O···H contacts, signifying their crucial role in the molecular packing. nih.gov A similar analysis on this compound would likely highlight the importance of H···H, halogen···H, C···H, and O···H contacts in defining its crystal structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the electronic landscape of a molecule. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

For instance, in a comprehensive study of a complex molecule containing a chlorophenyl group, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, DFT calculations were employed to understand its reactivity. dntb.gov.uamdpi.com The analysis revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. dntb.gov.ua

Table 1: Illustrative Global Reactivity Descriptors (Based on a Related Compound)

| Descriptor | Value (eV) | Implication |

|---|---|---|

| Electronic Chemical Potential (µ) | -4.5031 | Tendency to lose electrons. |

| Electrophilicity Index (ω) | 1.4134 | Categorized as a moderate electrophile. |

| Nucleophilicity Index (N) | 0.8681 | Considered a marginal nucleophile. |

Data from a study on a complex molecule containing a chlorophenyl moiety to illustrate the type of insights gained from DFT calculations. mdpi.com

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, another related compound, the MEP map showed the most negative regions localized over the C=S group, indicating a likely site for nucleophilic attack. researchgate.net

Comparison with Experimental Spectroscopic Data

A crucial application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments. DFT methods are frequently used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

For example, in the analysis of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, theoretical vibrational frequencies and NMR chemical shifts were calculated using DFT (B3LYP) methods. researchgate.net The close agreement between the calculated and experimental spectra confirms the optimized molecular geometry and supports the accuracy of the computational approach. researchgate.net Such a comparison provides confidence in the other predicted electronic and structural properties of the molecule under investigation. researchgate.netresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in drug discovery for analyzing how a compound might interact with biological targets.

Investigation of Binding Affinities with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule (ligand) and a protein receptor. The output of a docking study includes a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction.

While no specific docking studies for 1-(3-Bromo-4-chlorophenyl)ethanone are publicly documented, studies on analogous compounds illustrate the process. For example, a thiourea (B124793) derivative, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was docked into the active site of prostaglandin (B15479496) E synthase. The study reported a binding affinity of -6.5 kcal/mol, suggesting it could form a stable complex with the protein and potentially act as an inhibitor. researchgate.net Such studies are vital for identifying potential drug candidates. researchgate.net

Conformational Analysis and Geometrical Optimizations

Before most computational analyses can be performed, the molecule's three-dimensional structure must be optimized to find its most stable energetic state (a process called geometrical optimization). mdpi.com This step is fundamental to all DFT and molecular modeling studies.

Conformational analysis involves identifying all possible stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.gov For a molecule like this compound, this would involve analyzing the rotation around the single bond connecting the acetyl group to the phenyl ring. DFT calculations can determine the energy of different conformers, and from these energies, their population at room temperature can be predicted using Boltzmann statistics. nih.gov This analysis is critical as the biological activity and physical properties of a molecule can depend on its preferred conformation.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

As mentioned, theoretical methods can predict various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of new compounds.

DFT calculations have been successfully used to predict the vibrational frequencies for related propiophenone (B1677668) compounds, such as 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. The calculated frequencies at the B3LYP/6-31G(d,p) level showed excellent agreement with experimental FTIR and FT-Raman spectra.

Similarly, NMR chemical shifts can be accurately predicted. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net While specific predicted values for this compound are not available, public databases contain predicted data for related properties. For example, predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, are available.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 232.93634 | 135.7 |

| [M+Na]⁺ | 254.91828 | 149.5 |

| [M-H]⁻ | 230.92178 | 142.6 |

| [M+K]⁺ | 270.89222 | 137.1 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Environmental and Safety Considerations in Laboratory Research

Best Practices for Handling Halogenated Organic Compounds

Halogenated organic compounds, including "1-(3-Bromo-4-chlorophenyl)ethanone," require specific handling procedures to minimize exposure and environmental impact. illinois.edunoaa.gov Many halogenated hydrocarbons exhibit moderate to high toxicity when inhaled, and brominated compounds can be particularly toxic. noaa.gov It is crucial to handle these substances in a manner that avoids the formation of dust and the inhalation of mist, gas, or vapors. echemi.com Direct contact with skin and eyes should also be prevented. echemi.com

Key best practices include:

Minimizing Exposure: Always work with halogenated organic compounds in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to control exposure to hazardous vapors. illinois.eduwsu.edu

Preventing Contamination: Avoid contaminating halogenated organic solvent waste with other waste types, such as non-halogenated solvents, heavy metals, or strong acids and bases. cornell.eduubc.ca

Proper Labeling: All containers holding halogenated compounds must be clearly labeled with the chemical name and associated hazards. illinois.edu

Spill Management: In the event of a spill, it is important to have appropriate spill kits and absorbent materials readily available. illinois.edu For small spills, remove ignition sources, ventilate the area, and absorb the spill with non-reactive materials. illinois.edu

Laboratory Personal Protective Equipment (PPE) Protocols

Appropriate personal protective equipment (PPE) is mandatory when handling "this compound" to mitigate risks of exposure. echemi.comchemistrytalk.org The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed. ucla.edu

A comprehensive PPE protocol includes:

Hand Protection: Chemical-resistant gloves are essential. chemistrytalk.org Nitrile gloves are a common choice for protection against a range of solvents, but the glove manufacturer's compatibility chart should always be consulted for the specific chemical being used. wsu.eduuga.edu For activities with a higher risk of splash or exposure, wearing double gloves is recommended. uga.edu

Eye Protection: Safety glasses with side shields are the minimum requirement. yale.edu However, chemical splash goggles that provide a complete seal around the eyes should be worn when there is a potential for splashing. princeton.edu For procedures with a high splash hazard, a face shield worn over safety goggles is necessary to protect the entire face. uga.edu

Body Protection: A laboratory coat, preferably one that is flame-resistant, should be worn to protect against minor chemical splashes and spills. ucla.eduprinceton.edu For tasks involving larger volumes or a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat. ucla.edu Clothing that covers the legs and closed-toe shoes are also required. yale.edu

Table 1: Recommended PPE for Handling "this compound"

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant (e.g., Nitrile) | Protects skin from direct contact and absorption. |

| Eye Protection | Chemical splash goggles | Prevents eye irritation and serious eye damage from splashes. |

| Face Protection | Face shield (in addition to goggles) | Provides full-face protection during high-risk procedures. |

| Body Protection | Flame-resistant lab coat, Chemical-resistant apron | Protects against skin contact and contamination of personal clothing. |

| Footwear | Closed-toe shoes | Protects feet from spills. |

Ventilation Requirements and Fume Hood Usage

Adequate ventilation is a critical control measure to minimize the inhalation of harmful vapors of "this compound". echemi.comchemicalbook.com All manipulations of this compound that could generate dust or vapors should be conducted in a properly functioning chemical fume hood. illinois.eduwsu.edu

Key ventilation and fume hood practices include:

Certified Fume Hoods: Ensure that chemical fume hoods are certified annually and are functioning correctly before use. wsu.edu

Proper Technique: Work with the sash at the lowest practical height and at least six inches inside the hood to ensure effective containment. illinois.edu

Avoid Clutter: Keep the fume hood free of unnecessary equipment and containers to maintain proper airflow. illinois.edu

Emergency Preparedness: An eyewash station and emergency shower must be readily accessible in the immediate work area. illinois.edu

Safe Storage and Incompatible Substances

The proper storage of "this compound" is crucial for maintaining its stability and preventing hazardous reactions. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. wsu.educhemicalbook.com Containers must be kept tightly closed to prevent the release of vapors. echemi.comchemicalbook.com

This compound should be stored separately from incompatible materials to avoid dangerous chemical reactions. illinois.eduwsu.edu

Table 2: Incompatible Substances with "this compound"

| Incompatible Substance Class | Examples | Potential Hazard |

| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to violent reactions or explosions. noaa.govfishersci.com |

| Strong Bases | Sodium hydroxide (B78521), Potassium hydroxide | May cause decomposition or other hazardous reactions. fishersci.comfishersci.com |

| Strong Reducing Agents | Can initiate hazardous reactions. fishersci.com | |

| Active Metals | Aluminum, Alkali metals | May react violently. noaa.gov |

Waste Neutralization and Disposal Methodologies

The disposal of waste containing "this compound" must be handled in accordance with hazardous waste regulations. illinois.eduubc.ca As a halogenated organic compound, its waste stream must be segregated from non-halogenated waste. cornell.edubucknell.edu

Common disposal methodologies include:

Segregation: Halogenated organic waste should be collected in dedicated, clearly labeled, and sealed containers. illinois.edubucknell.edu This is important because the treatment methods for halogenated and non-halogenated waste differ, with the former often being more costly. ubc.ca

Incineration: A primary disposal method for halogenated organic waste is incineration at high temperatures in a permitted hazardous waste incinerator. bucknell.eduepa.gov

Scrubbing: If the waste stream is incinerated, the resulting gases, which may contain hydrogen halides and halogens, must be passed through a scrubber to reduce emissions before release into the atmosphere. findlaw.comtandfonline.com

It is imperative not to dispose of halogenated organic compounds down the drain, as this can lead to environmental contamination. wsu.educornell.edu All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area. illinois.edutemple.edu

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of 1-(3-bromo-4-chlorophenyl)ethanone and its analogs is a key area of future research. While traditional methods like Friedel-Crafts acylation are established, researchers are increasingly focusing on more sustainable and atom-economical approaches.

Future explorations are likely to include:

Catalyst-Free Reactions: The development of synthetic routes that proceed without the need for metal catalysts is a significant goal. These methods often offer advantages such as cleaner reaction profiles, simpler purification procedures, and reduced environmental impact. rsc.org One-pot, multi-component reactions are particularly attractive for their efficiency in building molecular complexity from simple starting materials in a single step. rsc.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of related heterocyclic compounds derived from acetophenones. Its application to the direct synthesis of this compound could offer a more energy-efficient and rapid production method.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of halogenated intermediates, such as 7-bromo-4-chloro-1H-indazol-3-amine from related precursors, has been successfully demonstrated on a large scale without the need for chromatographic purification, highlighting the potential of this technology. chemrxiv.org

| Synthetic Approach | Potential Advantages |

| Catalyst-Free Reactions | Cleaner reaction profiles, simpler purification, reduced environmental impact. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. |

| Flow Chemistry | Precise reaction control, improved safety and scalability, potential for purification-free synthesis. |

Design and Synthesis of Further Functionalized Derivatives

The core structure of this compound is a valuable scaffold for the synthesis of more complex and potentially bioactive molecules. The presence of two different halogen atoms and a reactive ketone group allows for a wide range of chemical modifications.

Future design and synthesis efforts are expected to focus on:

Suzuki and other Cross-Coupling Reactions: The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the synthesis of bi-aryl ketones, which are important motifs in many pharmaceutical compounds.

Synthesis of Heterocyclic Compounds: The ketone functional group is a versatile handle for the construction of various heterocyclic rings, such as pyrazoles, which are known to have a broad spectrum of biological activities. One-pot, four-component condensation reactions are an efficient strategy for creating novel spiroindolinone-pyrazole scaffolds. rsc.org

Functionalization of the Acetyl Group: The α-carbon of the acetyl group can be functionalized through various reactions, including bromination, to introduce additional reactive sites for further derivatization.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting the formation of desired products.

Future research in this area will likely involve:

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction pathways, transition states, and the electronic properties of molecules. echemcom.com Such studies can provide insights into the regioselectivity of reactions and the influence of substituents on reactivity. For instance, computational studies on the reaction of α-bromoacetophenones with nucleophiles have revealed the possibility of a bifurcation in the reaction mechanism, leading to both addition and substitution products from a single transition state. acs.org

Kinetic Studies: Experimental kinetic studies can provide valuable data on reaction rates and the factors that influence them. This information is essential for understanding the underlying mechanisms of complex transformations.

In Silico Tools for Reaction Prediction: The use of computational tools to predict the outcomes of reactions can accelerate the discovery of new synthetic routes and novel compounds. Molecular docking and molecular dynamics evaluations are already being used to investigate the interactions of related molecules with biological targets. rsc.org

Advanced Characterization via Emerging Analytical Techniques

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization becomes increasingly important.

Emerging techniques that will play a crucial role include:

Two-Dimensional Gas Chromatography (GCxGC): This powerful separation technique offers significantly higher resolution than conventional GC, making it ideal for the analysis of complex mixtures of halogenated organic compounds. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for the unambiguous identification of novel compounds and the elucidation of their elemental composition. chromatographyonline.com

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete structural elucidation of complex organic molecules.

Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional structure of crystalline compounds, which is crucial for understanding their chemical and physical properties.

| Analytical Technique | Application in Characterization |

| Two-Dimensional Gas Chromatography (GCxGC) | High-resolution separation of complex mixtures of halogenated compounds. chromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification and elemental composition determination. chromatographyonline.com |

| Advanced 2D NMR (COSY, HSQC, HMBC) | Complete structural elucidation of complex derivatives. |

| Single-Crystal X-ray Diffraction | Definitive determination of three-dimensional molecular structure. |

Expanding Applications in Catalysis and Materials Science

The unique electronic and structural features of this compound and its derivatives suggest their potential for applications beyond their role as synthetic intermediates.

Future research is anticipated to explore:

Development of Novel Catalysts: The phenyl ring of this compound can be functionalized with ligands that can coordinate to metal centers, leading to the formation of new catalysts. For example, related substituted acetophenones are precursors for chalcones, which can be used in the development of photocatalysts. Furthermore, the development of novel photoredox catalysts is an active area of research. nih.gov

Functional Materials: The introduction of specific functional groups onto the this compound scaffold could lead to the development of new materials with interesting optical or electronic properties. For instance, the incorporation of ketones into polyethylene (B3416737) chains can enhance the material's properties. sigmaaldrich.com

Precursors for Bioactive Scaffolds: As a versatile building block, this compound will continue to be a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry. For example, related bromo-chloro-phenyl derivatives are key intermediates in the synthesis of potent therapeutic agents. chemrxiv.org

Q & A

What are the recommended synthetic routes for 1-(3-Bromo-4-chlorophenyl)ethanone in laboratory settings?

Basic

The synthesis typically involves Friedel-Crafts acylation or direct halogenation of pre-functionalized acetophenone derivatives . For the bromo-chloro-substituted variant, a two-step approach is common:

Halogenation : Introduce bromine and chlorine substituents to the aromatic ring via electrophilic substitution using AlCl₃ as a catalyst.

Acylation : React the halogenated intermediate with acetyl chloride under Friedel-Crafts conditions (e.g., AlCl₃ in anhydrous dichloromethane) to install the ethanone group .

Validation : Confirm purity via GC-MS and elemental analysis. For lab-scale synthesis, yields >70% are achievable with optimized stoichiometry .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the acetyl group (δ 2.6 ppm for CH₃, δ 198–205 ppm for carbonyl carbon). Halogens induce deshielding in adjacent protons .

- IR Spectroscopy : Strong C=O stretch near 1680 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 232/234 (Br/Cl isotopic pattern) and fragmentation peaks (e.g., loss of COCH₃) .

Advanced Tip : Compare experimental IR data with DFT-calculated vibrational spectra to resolve ambiguities .

How can density functional theory (DFT) elucidate the electronic properties of this compound?

Advanced

DFT methods (e.g., B3LYP/6-311++G(d,p)) predict:

- Electrostatic Potential Maps : Highlight electron-deficient regions at the carbonyl group and halogens, guiding reactivity predictions .

- HOMO-LUMO Gaps : Calculate energy gaps (~4.5 eV) to assess stability and charge-transfer interactions .

Methodology : Use Gaussian or ORCA software. Validate against experimental UV-Vis spectra to refine exchange-correlation functionals .

What crystallographic strategies resolve structural ambiguities in halogenated acetophenones?

Advanced

For single-crystal X-ray diffraction:

- SHELX Suite : Refine unit-cell parameters using SHELXL. Halogen positions are prone to disorder; apply restraints on thermal parameters .

- Twinned Data : Use SHELXD for structure solution if twinning is observed (common in polar crystals) .

Case Study : A 2023 study resolved Br/Cl positional disorder in a derivative using high-resolution (<1.0 Å) data .

How should researchers address contradictions between experimental and computational data?

Advanced

Scenario : Discrepancies in bond lengths (DFT vs. XRD) or vibrational frequencies (IR vs. DFT).

Resolution Steps :

Benchmark Computational Methods : Test multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors .

Experimental Replication : Verify synthesis/purity (e.g., HPLC) to rule out impurity effects .

Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors >5% indicate unreliable data) .

What are the key reactivity patterns of this compound in nucleophilic substitution?

Basic

The bromine atom is more reactive than chlorine due to lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol).

Methodology :

- SNAr Reactions : Substitute Br with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Monitoring : Track reaction progress via TLC (Rf shift) and isolate products via column chromatography (hexane:EtOAc) .

How is this compound utilized as a building block in medicinal chemistry?

Advanced

Applications :

- Heterocycle Synthesis : React with hydrazines to form pyrazoles (e.g., 1-(3-Bromo-4-chlorophenyl)pyrazole) for kinase inhibitors .

- Cross-Coupling : Suzuki-Miyaura coupling of the bromide with boronic acids to create biaryl scaffolds .

Optimization : Use Pd(PPh₃)₄ catalyst and microwave-assisted heating (120°C, 20 min) for faster coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |